BAY-1251152 - 1610358-56-9

BAY-1251152

Catalog Number: EVT-260971
CAS Number: 1610358-56-9
Molecular Formula: C19H18F2N4O2S
Molecular Weight: 404.4358
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAY-1251152 is a potent and highly selective small molecule inhibitor of cyclin-dependent kinase 9 (CDK9) [, , , ]. CDK9 is a crucial regulator of transcription elongation, a key step in gene expression [, ]. BAY-1251152 specifically targets the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which is composed of CDK9 and a regulatory cyclin subunit [, ]. This compound has demonstrated significant potential as an anti-cancer agent in preclinical studies and is currently being investigated in clinical trials for various cancer types [, , , , , ].

BAY 1143572

  • Compound Description: BAY 1143572 is a potent and selective, orally available PTEFb/CDK9 inhibitor . It exhibits low nanomolar activity against PTEFb/CDK9 with at least 50-fold selectivity over other CDKs in enzymatic assays . BAY 1143572 also demonstrates broad anti-proliferative activity against various tumor cell lines and shows in vivo efficacy in xenograft tumor models .
  • Relevance: BAY 1143572 serves as a predecessor to BAY-1251152. While sharing the target (PTEFb/CDK9) and exhibiting similar anti-tumor properties, BAY-1251152 boasts increased potency, enabling intravenous administration .

AT-7519

  • Compound Description: AT-7519 is another small-molecule CDK9 inhibitor currently under investigation in Phase I and II clinical trials .
  • Relevance: Similar to BAY-1251152, AT-7519 targets CDK9 for anti-cancer therapy. The concurrent clinical development of both compounds highlights the significance of CDK9 inhibition as a therapeutic strategy .

YK-2168

  • Compound Description: YK-2168 is a potent and selective small-molecule CDK9 inhibitor with good anti-proliferative activity against various tumor cell lines, including MV4-11, Karpas422, and SNU16 .
  • Relevance: Like BAY-1251152, YK-2168 targets CDK9 and displays promising antitumor activity in preclinical models. Both compounds are undergoing clinical trials, indicating their potential as cancer therapies.
Overview

Enitociclib is a selective inhibitor of cyclin-dependent kinase 9, commonly referred to as CDK9. This compound plays a crucial role in regulating transcription by RNA polymerase II, which is essential for the expression of various oncogenes, including MYC and MCL1. Enitociclib has shown significant therapeutic potential in treating aggressive hematological malignancies, particularly double-hit diffuse large B-cell lymphoma, by inhibiting the phosphorylation of transcription factors that drive tumor growth and survival .

Source and Classification

Enitociclib, previously known as VIP152, belongs to a class of compounds known as CDK inhibitors. It has been classified specifically as a CDK9 inhibitor due to its selective action on this kinase. The compound is synthesized for research and clinical applications in oncology, focusing primarily on its efficacy against cancers that are resistant to traditional therapies .

Synthesis Analysis

Methods and Technical Details

The synthesis of enitociclib involves several chemical reactions that ensure the formation of its complex molecular structure. The compound's chemical formula is C₁₉H₁₈F₂N₄O₂S, with a molecular weight of approximately 404.44 g/mol. The synthesis typically begins with the preparation of key intermediates that undergo various coupling reactions, followed by purification processes such as crystallization or chromatography to yield the final product in high purity (>98%) .

Molecular Structure Analysis

Structure and Data

Enitociclib features a multi-functional structure characterized by several important groups that contribute to its biological activity. The presence of fluorine atoms enhances its binding affinity to the target enzyme. The structural analysis indicates that enitociclib has a unique arrangement that allows it to selectively inhibit CDK9 without significantly affecting other kinases, differentiating it from other compounds in its class .

Chemical Reactions Analysis

Reactions and Technical Details

Enitociclib undergoes specific chemical reactions during its interaction with CDK9. Upon binding to the active site of the kinase, it prevents the phosphorylation of serine residues on RNA polymerase II, thereby blocking transcriptional activation of oncogenes. The inhibition leads to decreased levels of short-lived proteins such as MYC and MCL1, which are critical for cancer cell survival. The half-maximal inhibitory concentration (IC₅₀) for enitociclib ranges from 32 to 172 nM in various lymphoma cell lines, indicating its potency in inducing apoptosis through caspase-3-dependent pathways .

Mechanism of Action

Process and Data

The mechanism of action for enitociclib involves its competitive inhibition of CDK9, which is essential for the phosphorylation of RNA polymerase II at Ser2. This phosphorylation is necessary for the transition from transcription initiation to elongation. By inhibiting this process, enitociclib effectively reduces the expression levels of oncogenic proteins that promote tumor growth and survival. Clinical studies have demonstrated that enitociclib can induce complete metabolic responses in patients with resistant forms of lymphoma .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Enitociclib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Highly soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Stable under normal laboratory conditions but should be protected from light.
  • Melting Point: Specific melting point data is often determined during synthesis but is not universally reported.

These properties are essential for its formulation into injectable forms used in clinical settings .

Applications

Scientific Uses

Enitociclib is primarily used in clinical research targeting aggressive hematological cancers, particularly those resistant to conventional therapies. Its applications include:

  • Treatment for acute myelogenous leukemia.
  • Combination therapy with other agents such as venetoclax to enhance therapeutic efficacy.
  • Overcoming resistance mechanisms associated with Bruton's tyrosine kinase inhibitors.

Ongoing clinical trials are investigating its effectiveness across various cancer types, highlighting its potential as a novel therapeutic agent in oncology .

Properties

CAS Number

1610358-56-9

Product Name

Enitociclib

IUPAC Name

5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine

Molecular Formula

C19H18F2N4O2S

Molecular Weight

404.4358

InChI

InChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25)

InChI Key

YZCUMZWULWOUMD-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C

Solubility

Soluble in DMSO

Synonyms

BAY-1251152; BAY 1251152; BAY1251152; (+)-BAY-1251152.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.